molecular formula C22H16N2O3 B14600148 2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide CAS No. 59167-72-5

2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide

Cat. No.: B14600148
CAS No.: 59167-72-5
M. Wt: 356.4 g/mol
InChI Key: VXGCZJIPLGHVSI-UHFFFAOYSA-N
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Description

2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its three phenyl groups and a carboxamide functional group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoyl chloride with an amide derivative in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,3-oxazole-3(2H)-carboxamide: Lacks the phenyl groups, making it less hydrophobic.

    4,5-Diphenyl-1,3-oxazole: Similar structure but without the carboxamide group.

    N-Phenyl-1,3-oxazole-3-carboxamide: Contains only one phenyl group.

Uniqueness

2-Oxo-N,4,5-triphenyl-1,3-oxazole-3(2H)-carboxamide is unique due to its three phenyl groups and carboxamide functionality, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other oxazole derivatives.

Properties

CAS No.

59167-72-5

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-oxo-N,4,5-triphenyl-1,3-oxazole-3-carboxamide

InChI

InChI=1S/C22H16N2O3/c25-21(23-18-14-8-3-9-15-18)24-19(16-10-4-1-5-11-16)20(27-22(24)26)17-12-6-2-7-13-17/h1-15H,(H,23,25)

InChI Key

VXGCZJIPLGHVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)N2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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